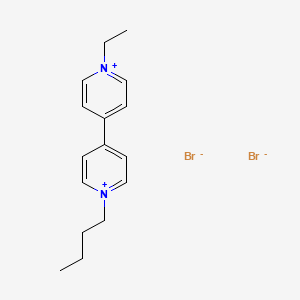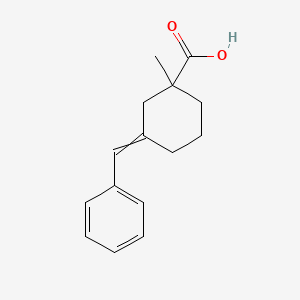
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a benzylidene group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylidene-1-methylcyclohexane-1-carboxylic acid typically involves the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base. For this compound, benzaldehyde and 1-methylcyclohexane-1-carboxylic acid are used as starting materials. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed to facilitate the condensation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as laboratory preparation but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and efficient separation techniques.
化学反応の分析
Types of Reactions
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzylidene ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of 3-Benzylidene-1-methylcyclohexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzylidene group can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity to various molecular targets.
類似化合物との比較
Similar Compounds
3-Methyl-1-cyclohexanecarboxylic acid: Similar structure but lacks the benzylidene group.
1-Methylcyclohexane-1-carboxylic acid: Similar structure but lacks the benzylidene group.
Uniqueness
3-Benzylidene-1-methylcyclohexane-1-carboxylic acid is unique due to the presence of both the benzylidene and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds.
特性
CAS番号 |
62701-55-7 |
|---|---|
分子式 |
C15H18O2 |
分子量 |
230.30 g/mol |
IUPAC名 |
3-benzylidene-1-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-15(14(16)17)9-5-8-13(11-15)10-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,16,17) |
InChIキー |
UJCZIQVMXDTKRM-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(=CC2=CC=CC=C2)C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



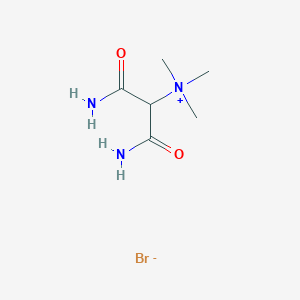
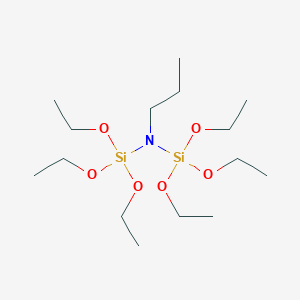

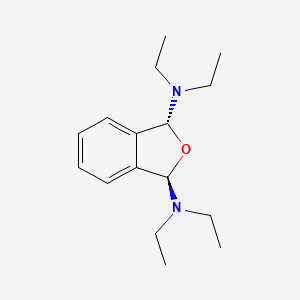
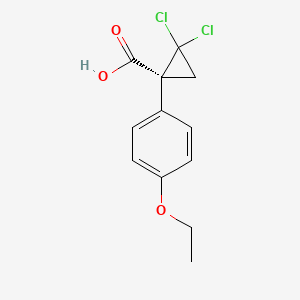



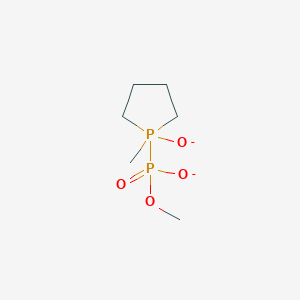
![N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine](/img/structure/B14511258.png)


